molecular formula C14H26N2O2 B1438429 tert-butyl N-{9-aminobicyclo[3.3.1]nonan-3-yl}carbamate CAS No. 1172268-86-8

tert-butyl N-{9-aminobicyclo[3.3.1]nonan-3-yl}carbamate

Cat. No.: B1438429
CAS No.: 1172268-86-8
M. Wt: 254.37 g/mol
InChI Key: IRRTYOSSILIGST-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl 9-aminobicyclo[3.3.1]non-3-ylcarbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with 9-aminobicyclo[3.3.1]nonane-3-one under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

tert-butyl N-{9-aminobicyclo[3.3.1]nonan-3-yl}carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, along with catalysts such as palladium on carbon and triethylamine . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-butyl N-{9-aminobicyclo[3.3.1]nonan-3-yl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 9-aminobicyclo[3.3.1]non-3-ylcarbamate involves its interaction with specific molecular targets. The amino group of the compound can form hydrogen bonds with target proteins, leading to changes in their conformation and activity. This interaction can affect various biochemical pathways, ultimately influencing cellular functions .

Biological Activity

Tert-butyl N-{9-aminobicyclo[3.3.1]nonan-3-yl}carbamate (CAS No. 1172268-86-8) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Its structure includes a bicyclic amine, which is known to influence various biological processes. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

  • Molecular Formula : C₁₄H₂₆N₂O₂
  • Molecular Weight : 254.37 g/mol
  • Structure : The compound features a tert-butyl group attached to a bicyclic structure, which is essential for its biological interactions.

The biological activity of this compound can be attributed to its interaction with specific biological targets, such as enzymes and receptors. Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on various proteases, which are crucial for viral replication and other cellular processes.

Inhibitory Activity

Research has shown that bicyclic amines can serve as effective inhibitors for certain proteases associated with viral infections, such as SARS-CoV. For instance, the compound was evaluated for its inhibitory potential against the SARS-CoV 3CL protease using fluorometric assays.

Table 1: Inhibitory Activity Against SARS-CoV Protease

CompoundIC₅₀ (μM)K_i (μM)
This compoundTBDTBD
Reference Compound A0.00415.9
Reference Compound B23TBD

Note: TBD indicates that data is not available or yet to be determined.

Study on Peptidomimetics

A study focused on the design and synthesis of dipeptide-type inhibitors revealed that modifications to the P3 moiety significantly affected inhibitory potency against proteases. The introduction of specific groups improved binding affinity and selectivity, indicating that structural variations in compounds like this compound could enhance their biological activity .

Pharmacological Applications

The compound's potential applications extend beyond antiviral activity; it may also play a role in modulating other biological pathways, such as apoptosis and cell signaling. Its structural characteristics suggest possible interactions with various receptors involved in these processes.

Properties

IUPAC Name

tert-butyl N-(9-amino-3-bicyclo[3.3.1]nonanyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-11-7-9-5-4-6-10(8-11)12(9)15/h9-12H,4-8,15H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRTYOSSILIGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCCC(C1)C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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